2-叠氮腺苷

描述

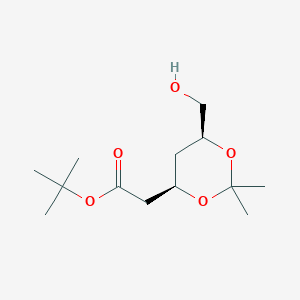

2-Azidoadenosine is a compound related to adenosine, where an azido group replaces a specific moiety in the adenosine structure. Research in this area often focuses on understanding the synthesis, molecular structure, chemical reactions, and properties of such compounds due to their potential applications in various fields, including medicinal chemistry and biochemistry. Although not directly related to 2-azidoadenosine, studies on related enzymes and compounds offer insights into the methods and implications of modifying adenosine derivatives (Paiardini et al., 2017).

Synthesis Analysis

The synthesis of azidoadenosine derivatives involves various chemical strategies. While the specific synthesis of 2-azidoadenosine is not detailed in the provided literature, related synthetic approaches offer insights. For instance, the synthesis of azine derivatives, which includes reactions that could be analogous to those used in azidoadenosine synthesis, has been reviewed (Safari & Gandomi-Ravandi, 2014). Similarly, methods for synthesizing 2-(azolyl)anilines could provide a foundation for understanding the synthesis of azidoadenosine compounds (Antypenko et al., 2017).

Molecular Structure Analysis

The molecular structure of 2-azidoadenosine and related compounds can be analyzed using various spectroscopic and crystallographic techniques. Although specific studies on 2-azidoadenosine were not found, general approaches to analyzing the structure of similar compounds involve understanding the arrangement of atoms and the electronic environment that influences their reactivity and interactions (Aceña et al., 2012).

Chemical Reactions and Properties

The chemical reactions involving 2-azidoadenosine would likely focus on the azido group's reactivity, including its potential for participating in click chemistry reactions, which are widely used in bioconjugation and drug development. While specific reactions of 2-azidoadenosine are not detailed, understanding the reactivity of the azido group in different chemical contexts is crucial (Sharma & Sinha, 2023).

Physical Properties Analysis

The physical properties of 2-azidoadenosine, such as solubility, melting point, and stability, are essential for its handling and application in various scientific endeavors. While specific data on 2-azidoadenosine is not provided, studies on related compounds can offer insights into how structural modifications affect these properties (Beck & Keen, 1991).

Chemical Properties Analysis

The chemical properties of 2-azidoadenosine, including its acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are determined by its molecular structure. While the literature does not specifically address 2-azidoadenosine, analogous studies on azides and other nitrogen-containing heterocycles provide valuable information on how these groups behave chemically (Teplyakov et al., 2002).

科学研究应用

RNA 研究和交联:2-叠氮腺苷 3',5'-[5'-32P]二磷酸在 T4 RNA 连接酶反应中充当供体,促进修饰的 tRNA 与大肠杆菌的光化学交联 (Sylvers 等人,1989).

血小板聚集和血液凝固:它能有效抑制血小板聚集和腺苷脱氨酶活性,可能减少血液凝固 (Cusack 和 Born,1976).

光亲和探针的合成:从鸟苷中轻松合成,用作 ATP 类似物和真核 mRNA 帽结构的光亲和探针 (Higashiya 等人,1996).

肌肉松弛研究:充当豚鼠结肠条的强效松弛剂,作为光亲和配体标记 P2 和 PI 嘌呤受体 (Cusack 和 Planker,1979).

RNase L 结合和激活:8-叠氮取代的 2',5'-寡腺苷酸盐显示出很强的 RNase L 结合和激活能力,可用于 RNase L 的光亲和标记 (Sawai 等人,2003).

NAD(+)结合蛋白研究:2-叠氮-NAD+ 是用于识别 NAD(+)结合蛋白中的活性位点并确定其细胞功能的有前途的光探针 (Kim 和 Haley,1990).

葡萄糖转运蛋白研究:在光活化条件下选择性地共价标记人红细胞葡萄糖转运蛋白,有助于研究红细胞中的核苷转运 (Jarvis 等人,1986).

安全和危害

未来方向

The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . The development of a photoaffinity probe for NAD+ was undertaken, and an effective photoprobe for NAD+ would allow the detection of specific NAD’ binding proteins and determination of their cellular location .

属性

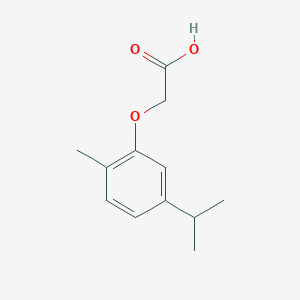

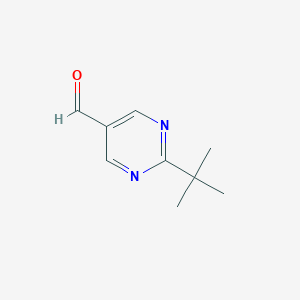

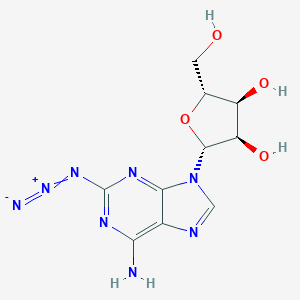

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O4/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,14,15)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZZPOARGMTJKQ-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N=[N+]=[N-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=[N+]=[N-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208247 | |

| Record name | 2-Azidoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azidoadenosine | |

CAS RN |

59587-07-4 | |

| Record name | 2-Azidoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azidoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

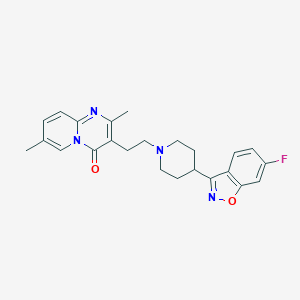

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)